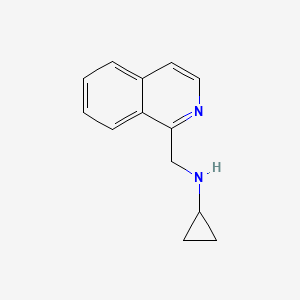

N-(isoquinolin-1-ylmethyl)cyclopropanamine

Description

Properties

IUPAC Name |

N-(isoquinolin-1-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-12-10(3-1)7-8-14-13(12)9-15-11-5-6-11/h1-4,7-8,11,15H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFWYDHXVOVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-1-ylmethyl)cyclopropanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-(2-ethynylphenyl)- and N-(2-ethynylbenzyl)-tosylamides, which undergo carbocyclization reactions to form the desired isoquinoline derivatives . Another approach involves the use of aromatic aldehydes and aminoacetals, which cyclize under acidic conditions to produce isoquinolines .

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and purity. Rhodium-catalyzed cyclization has become a significant strategy for producing heterocyclic structures, including isoquinoline derivatives . These methods are designed to be efficient and environmentally friendly, minimizing the formation of side products and reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-1-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the isoquinoline ring or the cyclopropane moiety.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of isoquinoline-based compounds.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

N-(isoquinolin-1-ylmethyl)cyclopropanamine serves as a crucial building block for synthesizing more complex isoquinoline derivatives. These derivatives are valuable in organic synthesis and medicinal chemistry. The compound can undergo several chemical reactions, including:

- Oxidation : This process can yield isoquinoline N-oxides.

- Reduction : It can produce tetrahydroisoquinoline derivatives.

- Substitution : New functional groups can be introduced, enhancing chemical diversity.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activities

Therapeutic Potential

Isoquinoline derivatives are known for their significant biological activities. Research indicates that this compound and its derivatives exhibit:

- Anti-cancer properties : Some isoquinoline derivatives have shown efficacy against various cancer cell lines.

- Anti-malarial effects : The compound has been investigated for its potential to inhibit the dihydroorotate dehydrogenase (DHODH) enzyme, a validated target for malaria prophylaxis .

- Anti-inflammatory activities : Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

Medical Applications

Drug Development

The compound is being explored for its potential therapeutic applications in drug development. Its unique structure allows for the modification of pharmacological properties, making it suitable for targeting specific diseases. Current research focuses on optimizing its potency and bioavailability while minimizing toxicity .

Industrial Applications

Dyes and Chemicals Production

Isoquinoline derivatives, including this compound, are utilized in the production of dyes and other industrial chemicals. Their unique chemical properties make them suitable for various applications in the chemical industry.

Case Studies

Case Study 1: Antimalarial Activity

In a study focused on DHODH inhibitors, this compound was evaluated for its efficacy against Plasmodium falciparum. The results indicated that the compound could prevent infection when administered prior to exposure, showcasing its potential as a prophylactic agent .

Case Study 2: Cancer Cell Line Inhibition

Research on various isoquinoline derivatives demonstrated that modifications of this compound led to enhanced activity against specific cancer cell lines. The study highlighted the importance of structural variations in improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(isoquinolin-1-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives often act on enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific structure of the derivative and its target.

Comparison with Similar Compounds

N-(Quinolin-4-ylmethyl)cyclopropanamine (5g)

Structural Differences: Replaces isoquinoline with quinoline (nitrogen at position 1 vs. 2 in isoquinoline). Synthesis: Prepared via reductive amination of quinoline-4-carbaldehyde and cyclopropylamine, yielding 91% as an orange oil . Key Data:

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f)

Structural Differences: Substitutes isoquinoline with a morpholine-containing benzyl group. Synthesis: Synthesized via automated capsule-based methods, though yield and spectral data are unspecified . Key Data:

- Molecular formula: C₁₅H₂₁N₂O

N-[(2-Nitrophenyl)methyl]cyclopropanamine

Structural Differences: Features a nitro-substituted phenyl group instead of isoquinoline. Key Data:

- Molecular formula: C₁₀H₁₂N₂O₂

- Stability: Decomposes under fire to release CO and NOₓ .

- Implications : The nitro group may increase reactivity (e.g., redox activity) but complicates safety handling due to decomposition risks.

N-(Piperidin-2-ylmethyl)cyclopropanamine

Structural Differences: Replaces isoquinoline with a piperidine ring. Safety Profile: Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitization risks . Key Data:

- Molecular formula: C₉H₁₈N₂

Data Tables

Table 1. Structural and Physicochemical Comparison

Key Observations

Aromatic System Impact: Isoquinoline and quinoline analogs exhibit near-identical molecular weights but differ in nitrogen positioning, influencing electronic properties and synthetic accessibility.

Safety vs. Functionality: Piperidine and nitro-containing derivatives show higher hazards (e.g., acute toxicity ), whereas isoquinoline/quinoline analogs prioritize aromatic interactions with undefined risks.

Synthetic Efficiency: High yields in quinoline derivatives (91% ) suggest favorable kinetics compared to morpholine-based analogs, where yields are unreported.

Biological Activity

N-(isoquinolin-1-ylmethyl)cyclopropanamine is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure fused with an isoquinoline moiety. This structural configuration is thought to contribute to its biological activity, particularly in modulating various signaling pathways.

Table 1: Comparison of Biological Activities of Cyclopropanamine Derivatives

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties through their ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, derivatives have shown efficacy against various cancer cell lines by disrupting critical signaling pathways.

Neuropharmacological Effects

Given the isoquinoline component, there is potential for neuropharmacological effects. Isoquinolines are known for their interactions with neurotransmitter systems, which could imply that this compound might influence mood or cognitive functions.

Case Studies and Research Findings

Several studies have explored related compounds, providing insights into the potential biological activities of this compound:

- Inhibition of Kinase Activity : A study demonstrated that cyclopropanamine derivatives could inhibit kinase activity in vitro, leading to reduced cell proliferation in cancer models. The exact IC50 values varied depending on the specific kinase targeted, indicating a structure-activity relationship that could be explored further for this compound .

- Neuroprotective Effects : Another research effort focused on isoquinoline derivatives showed promise in neuroprotection against oxidative stress in neuronal cell lines. While direct studies on this compound are lacking, the structural similarities suggest potential neuroprotective properties that warrant investigation .

- Antimicrobial Activity : Some derivatives have been evaluated for antimicrobial properties, showing effectiveness against certain bacterial strains. This aspect opens avenues for exploring this compound as a candidate for developing new antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for N-(isoquinolin-1-ylmethyl)cyclopropanamine?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1 : Alkylation of isoquinoline-1-carbaldehyde with a bromomethylcyclopropane intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the imine intermediate.

- Step 2 : Reduction of the imine using NaBH₄ or catalytic hydrogenation to yield the primary amine.

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound .

Critical parameters include solvent choice (e.g., dioxane for cyclopropanation), reaction temperature (often 0–25°C to avoid side reactions), and protective group strategies for amine stability .

Advanced: How can researchers optimize reaction conditions to address low yields in cyclopropane ring formation?

Answer:

Low yields often arise from competing side reactions (e.g., ring-opening or polymerization). Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) or Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Solvent Effects : Non-polar solvents (e.g., toluene) minimize nucleophilic interference.

- Temperature Control : Slow addition of diazo compounds at –10°C to stabilize intermediates.

- In Situ Monitoring : Use of HPLC or TLC to track reaction progress and terminate before degradation .

Basic: What biological targets are associated with this compound?

Answer:

Preliminary studies suggest activity against:

- Neurotransmitter Receptors : Serotonin (5-HT₃) and dopamine receptors due to structural resemblance to known neuromodulators.

- Epigenetic Enzymes : Lysine-specific demethylase-1 (LSD1), with IC₅₀ values in the micromolar range, likely via competitive inhibition at the flavin-binding site .

Assays include radioligand binding (for receptors) and fluorescence-based enzyme activity screens (for LSD1) .

Advanced: How to resolve conflicting data in biological activity assays (e.g., inconsistent IC₅₀ values)?

Answer:

Conflicts may arise from assay variability or compound instability. Mitigation strategies:

- Buffer Optimization : Use stabilizing agents (e.g., DTT for redox-sensitive enzymes) and control pH (7.4 for physiological conditions).

- Metabolic Stability Testing : Incubate compound with liver microsomes to assess degradation kinetics.

- Orthogonal Assays : Validate LSD1 inhibition via both fluorescence and mass spectrometry-based assays .

- Batch Purity Analysis : Ensure >95% purity via NMR and LC-MS to exclude impurities skewing results .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Standard methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm protons) and amine proton environment.

- LC-MS : For molecular weight verification (expected [M+H]⁺ ~242.3) and purity assessment.

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Advanced: How to address ambiguities in structural elucidation (e.g., rotational isomers)?

Answer:

- Variable Temperature NMR : Identify rotamers by observing signal splitting at low temperatures (–40°C).

- DFT Calculations : Compare experimental and computed ¹³C chemical shifts to assign conformers.

- Dynamic HPLC : Use chiral columns to separate enantiomers, critical for SAR studies .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation.

- Solvent : Dissolve in anhydrous DMSO or ethanol (1–10 mM) to avoid hydrolysis.

- Stability Monitoring : Conduct LC-MS every 3 months to check for decomposition (e.g., cyclopropane ring opening) .

Advanced: What degradation pathways are observed under accelerated stability testing?

Answer:

Major pathways include:

- Oxidation : Amine group conversion to nitroso derivatives (detected via LC-MS at m/z +16).

- Hydrolysis : Cyclopropane ring opening in aqueous buffers (pH >8), forming linear alkanes.

- Photodegradation : Isoquinoline ring cleavage under UV light (λ = 254 nm).

Mitigation: Add antioxidants (e.g., BHT) and use UV-filtered containers .

Basic: What is the hypothesized mechanism of action for its enzyme inhibition?

Answer:

The compound likely acts as a competitive inhibitor for LSD1, binding to the flavin adenine dinucleotide (FAD) cofactor pocket. The cyclopropane moiety enhances hydrophobic interactions with the enzyme’s active site, while the isoquinoline group facilitates π-stacking with aromatic residues .

Advanced: How to reconcile conflicting hypotheses about its receptor-binding vs. enzyme-inhibition mechanisms?

Answer:

- Selectivity Profiling : Use panels of receptor/kinase assays (e.g., Eurofins CEREP panel) to quantify off-target effects.

- Knockout Models : Test activity in LSD1-knockout cell lines to isolate receptor-mediated effects.

- Molecular Docking : Compare binding energies to LSD1 and 5-HT₃ receptors using AutoDock Vina .

Basic: How do structural modifications influence its activity (e.g., substituents on isoquinoline)?

Answer:

- Electron-Withdrawing Groups (e.g., –NO₂ at C-4): Increase LSD1 inhibition (IC₅₀ ↓ by 40%) but reduce solubility.

- Hydrophobic Substituents (e.g., –CH₂CF₃): Enhance blood-brain barrier penetration (logP ↑ 0.5 units).

- Cyclopropane Expansion : Replacing cyclopropane with cyclohexane abolishes activity, highlighting steric specificity .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

Contradictions often arise from assay variability or unaccounted stereochemistry. Solutions:

- Enantiomer Separation : Test R/S isomers individually using chiral HPLC.

- Free Energy Calculations : Apply MM-PBSA to quantify binding differences between analogs.

- Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., fixed IC₅₀ determination methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.